4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline
Description
4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline is a spirocyclic aniline derivative featuring a fused bicyclic system comprising a six-membered oxa (oxygen-containing) ring and a five-membered aza (nitrogen-containing) ring. The spiro junction at the 4-position of the aniline group introduces structural rigidity, which can influence its conformational stability and reactivity. The molecular formula is C₁₄H₁₉N₂O, with a molecular weight of 231.32 g/mol (calculated based on structural analogs) .
This compound’s spirocyclic architecture and dual heteroatoms (O and N) make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where rigidity and stereochemical control are critical. The aniline moiety enables electrophilic substitution reactions, while the spirocyclic system offers opportunities for selective functionalization .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(6-oxa-2-azaspiro[4.5]decan-2-yl)aniline |
InChI |
InChI=1S/C14H20N2O/c15-12-3-5-13(6-4-12)16-9-8-14(11-16)7-1-2-10-17-14/h3-6H,1-2,7-11,15H2 |
InChI Key |
YRYNAMMHCUVLAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as butyllithium, and a solvent like tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate . The pathways involved often include metabolic or signaling pathways crucial for cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Spiro System | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| 4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline | 6-oxa-2-aza[4.5]decane | C₁₄H₁₉N₂O | 231.32 | Aniline, ether, secondary amine | Drug intermediates, agrochemicals |
| 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline | 1,4-dioxa[4.5]decane | C₁₄H₁₉NO₂ | 233.31 | Aniline, two ethers | Organic synthesis, materials science |
| 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane | 7-oxa-9-aza[4.5]decane | C₂₃H₂₄N₃O₂S | 406.52 | Benzothiazole, tertiary amine | Fluorescent probes, catalysis |
Key Observations :
Heteroatom Composition :
- The target compound contains one oxygen and one nitrogen in its spiro system, compared to two oxygens in 4-(1,4-dioxaspiro[4.5]decan-8-yl)aniline . This difference enhances the basicity and nucleophilicity of the target compound, making it more reactive in amine-mediated reactions (e.g., Schiff base formation).
- The benzothiazole-containing analog () incorporates a sulfur atom and a tertiary amine, broadening its utility in optoelectronic materials and coordination chemistry .
Conformational Flexibility :
- The 6-oxa-2-azaspiro system introduces moderate rigidity compared to the fully oxygenated 1,4-dioxaspiro analog. This rigidity can improve stereoselectivity in catalysis or binding interactions .
Synthetic Utility :
- The aniline group in all three compounds allows for electrophilic aromatic substitution (e.g., bromination, nitration). However, the target compound’s secondary amine in the spiro ring enables Mannich reactions or amide couplings , which are less feasible in the 1,4-dioxaspiro derivative .
Reactivity and Stability
- Acid-Base Behavior : The secondary amine in this compound (pKa ~9–10) is more basic than the ether oxygens in 4-(1,4-dioxaspiro[4.5]decan-8-yl)aniline, facilitating protonation under mild acidic conditions .
- Oxidative Stability : The 1,4-dioxaspiro analog’s ether linkages confer greater oxidative stability compared to the target compound’s amine, which may undergo oxidation to form nitroxides or imines .
Research Findings and Challenges
- Synthetic Challenges : The incorporation of nitrogen into spiro systems (as in the target compound) requires precise control over ring-closing reactions to avoid side products like lactams or over-oxidation .
- Structural Characterization : Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving the spirocyclic conformation, which impacts drug-receptor binding .
Biological Activity
4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its anticancer properties and other relevant biological activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 192.26 g/mol. The structure features a spirocyclic framework, which is often associated with unique biological properties due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 2137728-27-7 |
Anticancer Activity
Recent studies have focused on the anticancer potential of derivatives related to this compound. In particular, compounds derived from similar scaffolds have demonstrated promising activity against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated a series of 1-Oxa-4-azaspiro[4.5]deca derivatives against human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The results indicated that several derivatives exhibited moderate to potent cytotoxicity:
| Compound | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| 11b | 0.18 | 0.08 | 0.15 |
| 11h | 0.19 | 0.08 | 0.14 |
| 11d | - | 0.09 | - |
Compound 11h emerged as particularly effective across all tested cell lines, suggesting that modifications to the spirocyclic structure can enhance biological activity .
The mechanism underlying the anticancer activity of these compounds often involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with specific derivatives can significantly increase apoptotic cell populations, indicating their potential as therapeutic agents .
Additional Biological Activities
Beyond anticancer properties, compounds related to the spirocyclic structure have been explored for other biological activities, including antibacterial effects. For instance, azaspiro analogs have been investigated for their efficacy against various bacterial strains, showcasing broad-spectrum antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
